molecular formula C19H20N2O4 B14760834 Phthalimidinoglutarimide-5'-propargyl-C3-OH

Phthalimidinoglutarimide-5'-propargyl-C3-OH

Cat. No.: B14760834
M. Wt: 340.4 g/mol
InChI Key: UPSNHZFWKLJBEB-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-5’-propargyl-C3-OH is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a phthalimide core, a glutarimide moiety, and a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-propargyl-C3-OH typically involves multi-step organic reactions. One common synthetic route includes the condensation of phthalic anhydride with a primary amine to form the phthalimide core. This is followed by the introduction of the glutarimide moiety through a series of cyclization and substitution reactions. The final step involves the addition of the propargyl group, which can be achieved using propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production of Phthalimidinoglutarimide-5’-propargyl-C3-OH may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-propargyl-C3-OH undergoes various types of chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Phthalimidinoglutarimide-5’-propargyl-C3-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-C3-OH involves its interaction with specific molecular targets and pathways. The propargyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The glutarimide moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Phthalimidinoglutarimide-5’-propargyl-C3-OH can be compared with other similar compounds, such as:

  • Phthalimidinoglutarimide-5’-propargyl-C1-OH
  • Phthalimidinoglutarimide-5’-propargyl-O-C2-acid

These compounds share similar structural features but differ in the specific functional groups attached to the core structure

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-[6-(6-hydroxyhex-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H20N2O4/c22-10-4-2-1-3-5-13-6-7-15-14(11-13)12-21(19(15)25)16-8-9-17(23)20-18(16)24/h6-7,11,16,22H,1-2,4,8-10,12H2,(H,20,23,24)

InChI Key

UPSNHZFWKLJBEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCCCCO

Origin of Product

United States

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